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Compound of Interest

2-Amino-1-(4'-
Compound Name:
benzyloxyphenyl)ethanol

Cat. No.: B017926

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1-(4'-
benzyloxyphenyl)ethanol

Introduction

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a bifunctional organic molecule of significant
interest in synthetic and medicinal chemistry. As a derivative of phenylethanolamine, it
incorporates a primary amine, a secondary alcohol, and a benzyl ether moiety, affording it a
versatile reactivity profile. This guide provides a comprehensive overview of its chemical and
physical properties, spectroscopic signature, synthesis, and characteristic reactivity, tailored for
researchers, scientists, and professionals in drug development. Its primary recognized
application is as a key intermediate in the synthesis of adrenergic agonists like (+/-)-
Synephrine.[1]

Core Physicochemical Properties

The compound's identity and fundamental characteristics are summarized below. These
properties are foundational for its handling, storage, and application in synthetic protocols.
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Property Value Source(s)
CAS Number 56443-72-2 [1112]
Molecular Formula C15H17NO2 [11[2][3]
Molecular Weight 243.30 g/mol [31[4]
Appearance White to Yellow Solid [1112][5]
Melting Point 85-87°C [5]

IUPAC Name 2-amino-L-(4- [2]

(benzyloxy)phenyl)ethanol

2-(4-Benzyloxyphenyl)-2-
Synonyms ) [1]
hydroxyethanamine

Storage 2-8°C Refrigerator [1]

Structural Representation

The molecular structure is central to understanding its properties. The presence of a chiral
center at the carbon bearing the hydroxyl group means the compound can exist as
enantiomers.

Caption: 2D structure of 2-Amino-1-(4'-benzyloxyphenyl)ethanol.

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation and purity assessment of the
compound. While a comprehensive, published spectrum for this specific molecule is not readily
available, a predicted profile can be expertly derived from its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators for the key functional groups present. The primary
amine, hydroxyl group, and aromatic systems each have characteristic absorption bands.
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Functional Group

Vibration Type

Predicted
Wavenumber Characteristics
(cm™)

O-H (Alcohol)

Stretching

Strong, very broad
3600 - 3100 band due to hydrogen
bonding.[6]

N-H (Amine)

Stretching

Two distinct, sharper

peaks (asymmetric &

symmetric) for the
3500 - 3200 )

primary -NHz group,

often superimposed

on the O-H band.[6][7]

Aromatic C-H

Stretching

Multiple weak to
3100 - 3000 moderate, sharp
bands.[8]

Aliphatic C-H

Stretching

Strong, sharp bands
2960 - 2850 from CH2 and CH
groups.[7]

Aromatic C=C

Stretching

Two to three
1600 - 1450 moderate, sharp
bands.[8]

C-O (Alcohol)

Stretching

Strong band, typical
~1260 - 1050 for secondary

alcohols.[8]

C-O (Ether)

Stretching

Strong band due to
~1250 aryl-alkyl ether

linkage.

N-H (Amine)

Bending (Scissoring)

Moderate band, can
sometimes be

~1600 _
obscured by aromatic

C=C stretches.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential for elucidating the precise carbon-hydrogen

framework.

Predicted *H NMR Data (in CDClIs, d in ppm):

Protons Multiplicity

Approx. Chemical
Shift (ppm)

Rationale

-NH:2 Singlet (broad)

15-25

Exchangeable
protons; chemical shift
is concentration and

solvent dependent.

-OH Singlet (broad)

20-40

Exchangeable proton;

shift is variable.

-CH2-N Multiplet

27-3.1

Diastereotopic protons
adjacent to a chiral

center.

-CH(OH)- Multiplet

46-4.9

Benzylic proton
deshielded by the
hydroxyl group and

aromatic ring.

-O-CHz-Ph Singlet

Benzylic protons of

the ether linkage.

Aromatic H )
Multiplet (AA'BB’)
(Benzyloxyphenyl)

6.9 (d), 7.2 (d)

Protons on the para-

substituted ring.

Protons on the

Aromatic H (Benzyl) Multiplet 73-75 monosubstituted
benzyl group ring.
Predicted 3C NMR Data (in CDCls, & in ppm):
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Approx. Chemical Shift

Carbon Atom Rationale
(ppm)

Aliphatic carbon attached to a
-CH2-N ~47 _

nitrogen atom.

Aliphatic carbon attached to an
-CH(OH)- ~74

oxygen atom.
-O-CHz-Ph ~70 Benzylic ether carbon.

Aromatic C (Benzyloxyphenyl)

115, 127, 134, 158

Four distinct signals for the
para-substituted ring. The C-O
carbon is most downfield
(~158 ppm).

Aromatic C (Benzyl)

127,128, 129, 137

Four signals for the benzyl
group ring. The ipso-carbon is
most downfield (~137 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For

this molecule, Electrospray lonization (ESI) in positive mode would be a common technique.
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lon Predicted m/z Notes
The protonated molecular ion,
[M+H]* 244.31 confirming the molecular
weight.
Loss of water from the
[M-H20+H]*+ 226.30
hydroxyl group.
-NHs+ : oss of ammonia.
[M-NH3+H]*+ 227.30 L f i
Fragment corresponding to the
CsH1002* 150.16 i
benzyloxyphenyl moiety.
Tropylium ion, a very common
CsH7+ 91.05 and stable fragment from the

benzyl group.

Synthesis and Reactivity

A deep understanding of the synthesis and reactivity of 2-Amino-1-(4'-

benzyloxyphenyl)ethanol is paramount for its effective use as a chemical intermediate.

Plausible Synthetic Pathway

While various synthetic routes exist, a common and logical approach involves the reduction of

an a-aminoketone precursor. This strategy provides good control over the final structure.

[N ] Brz2 / CHsCOOH

Step 1: a-Bromination

2-Bromo-1-(4(benzyloxy)pheny)ethan-1-one

1. NaNs

2.2, PUIC | _

Step 2: Amination Step 3: Reduction

_ | NaBHs/MeOH

2-Amino-1-(4"benzyloxyphenyl)ethanol

Caption: Plausible synthetic route to the target compound.

Click to download full resolution via product page

Experimental Protocol: Ketone Reduction (Step 3)
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This protocol outlines the final reduction step, a critical transformation in the synthesis. The

choice of sodium borohydride (NaBHa) is strategic; it is a mild reducing agent that selectively

reduces the ketone to a secondary alcohol without affecting the benzyl ether or aromatic rings.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the a-
amino ketone precursor (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M.

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to
moderate the exothermic reaction and prevent side reactions.

Reagent Addition: Add sodium borohydride (NaBHa4, 1.5 eq) portion-wise over 15-20 minutes,
ensuring the internal temperature does not exceed 10 °C.

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room
temperature and stir for an additional 2-3 hours. Progress can be monitored by Thin Layer
Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane.

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the
methanol under reduced pressure.

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). The organic layers
are combined.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate in vacuo. The crude product can be purified by
column chromatography on silica gel to yield the final product.

Core Reactivity Profile

The molecule's reactivity is dictated by its three primary functional groups: the primary amine,

the secondary alcohol, and the benzyl ether. This allows for selective chemical modifications.
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2-Amino-1-(4'-benzyloxyphenyl)ethanol

Sulfonyl Chloride
EtsN

PCC or Swern
Oxidation

Hz, Pd/C
Hydrogenolysis)

Acyl Chloride
Pyridine

Acetic Anhydride
under forcing conditions)

Amine Reactions Alcohol Reactions Ethé&Reactions

N-Acylated Product N-Sulfonylated Product O-Acylated Product Oxidized Product Debenzylated Product
(Amide) (Sulfonamide) (Ester) (Amino Ketone) (Phenol)

Click to download full resolution via product page
Caption: Reactivity map showing key transformations.

¢ Reactions at the Amine: The primary amine is the most nucleophilic site and reacts readily
with electrophiles.[9] N-acylation with acid chlorides or anhydrides proceeds smoothly under
basic conditions to form amides. Similarly, reaction with sulfonyl chlorides yields
sulfonamides. This chemoselectivity is a cornerstone of its synthetic utility.

o Reactions at the Alcohol: The secondary hydroxyl group can be oxidized to the
corresponding ketone using mild oxidizing agents like Pyridinium chlorochromate (PCC) or
under Swern oxidation conditions.[9] Esterification is also possible but typically requires
more forcing conditions or protection of the more reactive amine group.

o Cleavage of the Benzyl Ether: The benzyl ether serves as a robust protecting group for the
phenolic hydroxyl. It can be selectively cleaved via catalytic hydrogenolysis (e.g., H2 over
Pd/C) to unmask the phenol, yielding 2-amino-1-(4-hydroxyphenyl)ethanol, a structure
closely related to octopamine.

Safety and Handling

Proper handling is essential for laboratory safety. While not classified as acutely toxic, standard
precautions for handling fine chemicals should be observed.

o Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical
safety goggles, gloves, and a lab coat to prevent skin and eye contact.[5]
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e Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of
dust.[5] Avoid dust formation during handling.

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, such as a
refrigerator (2-8°C).[1][5]

e Incompatibilities: Avoid contact with strong oxidizing agents.[5]

o First Aid:

[¢]

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5]

[¢]

Skin Contact: Wash off immediately with plenty of water.[5]

[e]

Inhalation: Remove to fresh air.[5]

o

Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]

Conclusion

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a valuable and versatile chemical intermediate. Its
well-defined physicochemical properties, predictable spectroscopic profile, and differential
reactivity of its functional groups make it a powerful building block in organic synthesis. A
thorough understanding of its chemistry, as detailed in this guide, is crucial for its effective and
safe utilization in research and development, particularly in the creation of novel
pharmaceutical agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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